

An In-depth Technical Guide to the Spectroscopic Data of Helional

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Compound of Interest

Compound Name: *Helional*

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Introduction

Helional®, with the IUPAC name 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal, is a synthetic aromatic aldehyde widely utilized in the fragrance industry for its fresh, floral, and marine scent profile.^{[1][2]} Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol .^{[1][2]} A comprehensive understanding of its spectroscopic properties is essential for quality control, structural elucidation, and for monitoring its use and potential misuse, as it has been identified as a precursor in the illicit synthesis of 3,4-methylenedioxamphetamine (MDA).^{[3][4]} This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Helional**, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of Helional

The following sections present the key spectroscopic data for **Helional** in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ^1H NMR spectrum of **Helional** provides detailed information about the chemical environment of each proton in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl_3) at a frequency of 400 MHz.^[4]

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
Data not publicly available	-	-	Aldehydic proton (-CHO)
Data not publicly available	-	-	Aromatic protons (Ar-H)
Data not publicly available	-	-	Methylene protons (-O-CH ₂ -O-)
Data not publicly available	-	-	Methine proton (-CH(CH ₃)-)
Data not publicly available	-	-	Methylene protons (-CH ₂ -Ar)
Data not publicly available	-	-	Methyl protons (-CH ₃)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information about the carbon skeleton of **Helional**. The spectrum is typically recorded in CDCl_3 at a frequency of 101 MHz.^{[3][4]}

Chemical Shift (δ) (ppm)	Assignment
Data not publicly available	Carbonyl carbon (-CHO)
Data not publicly available	Aromatic carbons (C-Ar)
Data not publicly available	Methylene carbon (-O-CH ₂ -O-)
Data not publicly available	Methine carbon (-CH(CH ₃)-)
Data not publicly available	Methylene carbon (-CH ₂ -Ar)
Data not publicly available	Methyl carbon (-CH ₃)

Note: Specific, experimentally determined chemical shifts and coupling constants for **Helional** are not readily available in the public domain. The assignments provided are based on the known structure of the molecule and typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **Helional** is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[3][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not publicly available	Strong	C=O stretch (aldehyde)
Data not publicly available	Medium	C-H stretch (aromatic)
Data not publicly available	Medium	C-H stretch (aliphatic)
Data not publicly available	Medium	C=C stretch (aromatic ring)
Data not publicly available	Strong	C-O stretch (dioxole ring)

Note: A detailed peak list with specific wavenumbers and intensities for **Helional** is not readily available in the public domain. The assignments are based on the expected vibrational modes of the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of **Helional** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
192	Data not publicly available	Molecular Ion $[M]^+$
135	Data not publicly available	$[M - C_3H_5O]^+$ (Loss of the propanal side chain)
Other fragments	Data not publicly available	Further fragmentation of the molecule

Note: While the molecular ion peak is expected at m/z 192, a detailed fragmentation pattern with relative intensities is not consistently reported in publicly accessible sources.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation: Approximately 10 mg of the **Helional** sample is dissolved in about 1 mL of deuterated chloroform ($CDCl_3$).[\[4\]](#)
- Instrumentation: A Bruker Avance III spectrometer operating at a proton frequency of 400.16 MHz is a suitable instrument.[\[3\]](#)[\[4\]](#)
- 1H NMR Acquisition:
 - The spectrum is acquired at room temperature (25 °C).[\[4\]](#)
 - Spectra are calibrated to the residual solvent peak of $CDCl_3$ at 7.26 ppm.[\[4\]](#)
- ^{13}C NMR Acquisition:

- The spectrum is acquired at a frequency of 101 MHz.[3]
- Spectra are calibrated to the solvent peak of CDCl_3 at 77.2 ppm.[4]
- Data Processing: The acquired data is processed using appropriate software, such as Bruker Topspin.[4]

Infrared (IR) Spectroscopy

- Instrumentation: A ThermoScientific Nicolet 6700 FT-IR spectrometer equipped with a Smart iTX Attenuated Total Reflectance (ATR) accessory is a suitable instrument.[3]
- Sample Application: A small drop of liquid **Helional** is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectra are recorded with a resolution of $6\text{--}8\text{ cm}^{-1}$. [4]
 - Typically, 32 scans are co-added to improve the signal-to-noise ratio.[3][4]
- Data Processing: The data is processed using software such as OMNIC.[5]

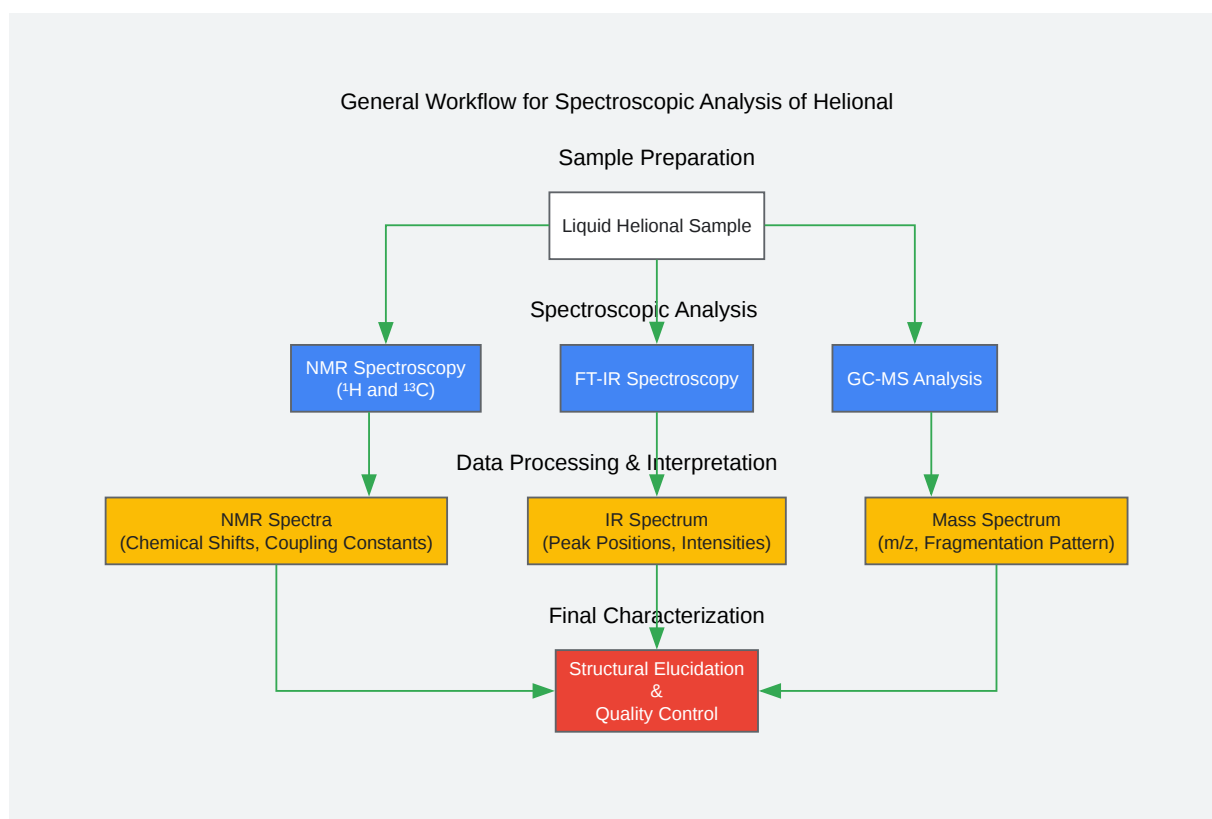
Mass Spectrometry (MS)

- Instrumentation: An Agilent 6890 series gas chromatograph coupled to an Agilent 5973 Network Mass Selective Detector is a commonly used system.[4]
- Chromatographic Separation (GC):
 - A capillary column such as a Zebron ZB-5ms (30 m x 0.25 mm x 0.25 μm) is used for separation.[4]
 - Helium is used as the carrier gas at a constant flow rate.[4]
 - A suitable temperature program is employed, for example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, which is then held for 4 minutes.[4]
- Mass Spectrometry (MS):

- Electron ionization (EI) is used as the ionization source.
- Full-scan mass spectra are collected over a mass range of, for example, 30–500 amu.[4]
- Data Analysis: The resulting chromatograms and mass spectra are analyzed using software such as GC/MSD ChemStation.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **Helional**.



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Caption: General workflow for the spectroscopic analysis of **Helional**.

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